2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol
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Overview
Description
2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol is a heterocyclic compound that contains both a thiophene and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the ethan-1-ol moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-amino-4-cyano-2-thiophenecarboxamides, the thieno[3,2-b]pyridine core can be synthesized through cyclization reactions using formic acid or other cyclizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced synthetic techniques.
Chemical Reactions Analysis
Types of Reactions
2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety would yield 2-{Thieno[3,2-b]pyridin-6-yl}ethanal or 2-{Thieno[3,2-b]pyridin-6-yl}ethanoic acid.
Scientific Research Applications
2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol is not fully understood. its biological effects are likely due to interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the thiophene and pyridine rings.
Pyridin-2-yl ethan-1-ol: This compound has a similar ethan-1-ol moiety but lacks the fused thiophene ring.
Uniqueness
2-{Thieno[3,2-b]pyridin-6-yl}ethan-1-ol is unique due to the specific fusion of the thiophene and pyridine rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-thieno[3,2-b]pyridin-6-ylethanol |
InChI |
InChI=1S/C9H9NOS/c11-3-1-7-5-9-8(10-6-7)2-4-12-9/h2,4-6,11H,1,3H2 |
InChI Key |
WIPWPDSYWVLEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CCO |
Origin of Product |
United States |
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